Phytosphingosine 1-phosphate
Overview
Description
Phytosphingosine 1-phosphate is a bioactive sphingolipid metabolite derived from phytosphingosine. It plays a crucial role in various cellular processes, including cell proliferation, differentiation, and migration. This compound is structurally similar to sphingosine 1-phosphate but possesses unique biological properties that make it significant in scientific research and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The chemical synthesis of phytosphingosine 1-phosphate involves a three-step process starting from D-ribo-phytosphingosine. The synthesis is based on standard phosphoramidite methodology. The key steps include the monophosphorylation of the 1-hydroxyl group without protecting the 3-hydroxyl group . The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up using similar chemical routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Phytosphingosine 1-phosphate undergoes various chemical reactions, including phosphorylation, dephosphorylation, and cyclization. These reactions are essential for its biological activity and function.
Common Reagents and Conditions:
Phosphorylation: Typically involves the use of phosphoramidite reagents and catalysts.
Dephosphorylation: Enzymatic reactions using specific phosphatases.
Cyclization: Chemical synthesis involving specific reagents and conditions to form cyclic derivatives.
Major Products: The major products formed from these reactions include cyclic this compound derivatives, which have shown significant biological activity in various studies .
Scientific Research Applications
Phytosphingosine 1-phosphate has a wide range of scientific research applications:
Chemistry: Used as a modulator of cellular processes and as a tool to study sphingolipid metabolism.
Biology: Plays a role in cell signaling, proliferation, and differentiation. .
Medicine: Potential therapeutic applications in treating neurodegenerative diseases, cardiovascular diseases, and cancer. .
Industry: Used in the development of pharmaceutical and cosmetic products due to its bioactive properties.
Mechanism of Action
Phytosphingosine 1-phosphate is compared with other similar compounds such as sphingosine 1-phosphate and dihydrosphingosine 1-phosphate:
Sphingosine 1-Phosphate: Both compounds are bioactive sphingolipids, but this compound has an additional hydroxyl group, which gives it unique biological properties.
Dihydrosphingosine 1-Phosphate: Similar in structure but differs in the degree of saturation.
Comparison with Similar Compounds
- Sphingosine 1-phosphate
- Dihydrosphingosine 1-phosphate
- Ceramide 1-phosphate
Phytosphingosine 1-phosphate stands out due to its unique structure and significant biological activities, making it a valuable compound in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
[(2S,3S,4R)-2-amino-3,4-dihydroxyoctadecyl] dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H40NO6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(20)18(21)16(19)15-25-26(22,23)24/h16-18,20-21H,2-15,19H2,1H3,(H2,22,23,24)/t16-,17+,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGOSKULTISFCW-KSZLIROESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(C(COP(=O)(O)O)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@H]([C@H]([C@H](COP(=O)(O)O)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H40NO6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30959310 | |
Record name | 2-Amino-3,4-dihydroxyoctadecyl dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30959310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383908-62-1 | |
Record name | 2-Amino-3,4-dihydroxyoctadecyl dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30959310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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